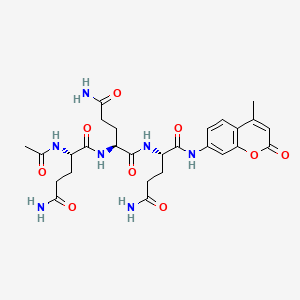
Caprooyl Tetrapeptide-3 (acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caprooyl Tetrapeptide-3 (acetate) is a biomimetic lipopeptide structure based on transforming growth factor beta. It plays an essential role in the natural production of extracellular matrix components. The peptide sequence is Lys-Gly-His-Lys, and it is known for its anti-aging properties, improving skin elasticity, and reducing the appearance of fine lines and wrinkles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Caprooyl Tetrapeptide-3 (acetate) is synthesized by linking tetrapeptide-3 to caproic acid. The formal name of the compound is N2-(1-oxohexyl)-L-lysylglycyl-L-histidyl-L-lysinamide, acetate . The synthesis involves the following steps:
Peptide Synthesis: The tetrapeptide Lys-Gly-His-Lys is synthesized using solid-phase peptide synthesis.
Coupling with Caproic Acid: The tetrapeptide is then coupled with caproic acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Caprooyl Tetrapeptide-3 (acetate) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Caprooyl Tetrapeptide-3 (acetate) primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions due to the presence of amino acid residues.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as DCC, HOBt, and N,N-diisopropylethylamine (DIPEA) are commonly used.
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT) can be used.
Major Products: The major products formed from these reactions include the hydrolyzed peptide fragments and oxidized or reduced forms of the peptide .
Scientific Research Applications
Caprooyl Tetrapeptide-3 (acetate) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell migration and extracellular matrix production.
Medicine: Explored for its potential in anti-aging skincare products and wound healing.
Industry: Utilized in cosmetic formulations for its anti-aging and skin-firming properties
Mechanism of Action
Caprooyl Tetrapeptide-3 (acetate) exerts its effects by boosting the production of dermal-epidermal junction structural proteins such as laminin and fibronectin. It enhances the expression of genes responsible for collagen VII and laminin-5 production, which are essential for stronger epidermis adhesion to the dermis. This leads to improved mechanical properties of the skin, reducing the appearance of fine lines and wrinkles .
Comparison with Similar Compounds
- Caprooyl Tetrapeptide-7
- Palmitoyl Tetrapeptide-7
- Palmitoyl Tripeptide-1
Comparison: Caprooyl Tetrapeptide-3 (acetate) is unique due to its specific peptide sequence and the presence of caproic acid, which enhances its stability and skin penetration. Compared to similar compounds, it has shown higher efficacy in boosting the production of key structural proteins at the dermal-epidermal junction, leading to better anti-aging effects .
Properties
Molecular Formula |
C26H47N9O5 |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C26H47N9O5/c1-2-3-4-11-22(36)33-20(10-6-8-13-28)25(39)31-16-23(37)34-21(14-18-15-30-17-32-18)26(40)35-19(24(29)38)9-5-7-12-27/h15,17,19-21H,2-14,16,27-28H2,1H3,(H2,29,38)(H,30,32)(H,31,39)(H,33,36)(H,34,37)(H,35,40)/t19-,20-,21-/m0/s1 |
InChI Key |
PUEKJTROPZUKKM-ACRUOGEOSA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N |
Canonical SMILES |
CCCCCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10819033.png)



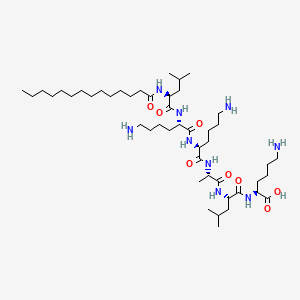

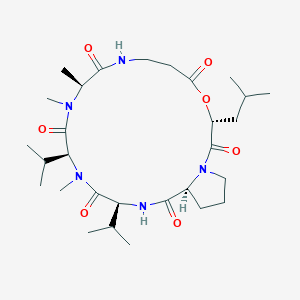
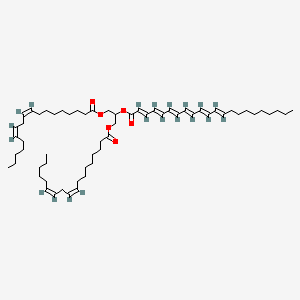
![2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B10819104.png)

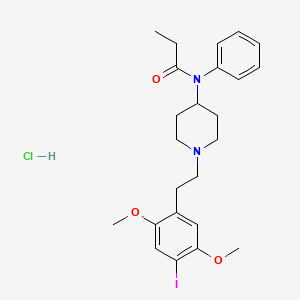
![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadec-2-enamide](/img/structure/B10819130.png)
![4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid](/img/structure/B10819134.png)
